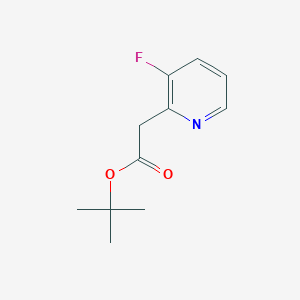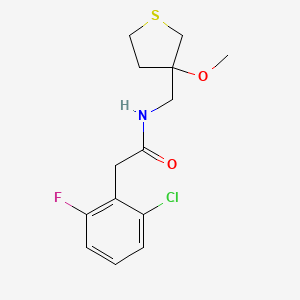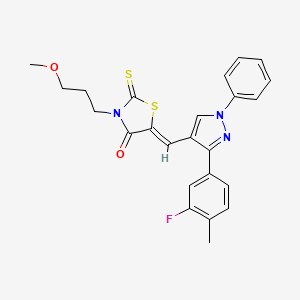
4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine analogs, often involves strategies that enable the introduction of the bromo and methylbenzyl groups into the pyrazole core. For instance, Tamer et al. (2016) detailed the synthesis of a closely related pyrazole derivative, demonstrating the application of X-ray diffraction for structural characterization and employing FT-IR, UV–Vis, and NMR spectroscopies for spectral analysis. The synthesis approach could be adapted for this compound, highlighting the relevance of experimental and theoretical methods to confirm structural and spectral properties (Ö. Tamer et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been extensively studied using X-ray crystallography, providing insights into their crystal packing and intermolecular interactions. The stability of these structures can be indicated by negative HOMO and LUMO energies, and a small energy gap between these orbitals suggests intramolecular charge transfer capabilities, relevant for understanding the compound's optical and electronic properties (Ö. Tamer et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions that modify their properties and potential applications. For example, the reactivity towards nucleophilic substitution reactions can be a pathway to introduce different functional groups, enhancing their utility in organic synthesis and potential applications in materials science. Moreover, the presence of electron-donating groups can be inferred from chemical hardness parameters, which also suggest the compound's reactivity and interaction with other molecules (Ö. Tamer et al., 2016).
Applications De Recherche Scientifique
Supramolecular Chemistry and Antibacterial Activity
Pyrazole Schiff bases, including derivatives similar to 4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine, have been synthesized and characterized, showing significant applications in the creation of supramolecular architectures. These compounds demonstrate intricate molecular interactions such as hydrogen bonds and π-stacking, forming supramolecular layers. This structural organization is critical in enhancing molecular assembly stability. Moreover, these compounds exhibit promising antibacterial activities, especially against C. albicans and Gram-negative bacteria, making them potential candidates as antibacterial agents (Feng et al., 2018).
Synthesis and Molecular Studies
This compound and its related compounds have been synthesized using various methodologies, highlighting their versatility in chemical synthesis. The compounds' structural characterizations have been performed using methods like X-ray diffraction, offering insights into their molecular structures. These studies also delve into the compounds' spectroscopic properties and nonlinear optical studies, revealing their potential in applications like optical materials. The stability of these molecules is evidenced by their molecular orbital energies, and their electron-donating capacities are indicated by parameters like chemical hardness (Tamer et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Bromo(hetero)arenes are valuable starting materials for further functionalization, for instance via metalation reactions or transition-metal-catalyzed cross-coupling reactions . This suggests that “4-bromo-1-(3-methylbenzyl)-1H-pyrazol-3-amine” could potentially be used as a starting material for the synthesis of other complex organic compounds.
Propriétés
IUPAC Name |
4-bromo-1-[(3-methylphenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-8-3-2-4-9(5-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORUZMIUFOFHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)
![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)


![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)
![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)


amine](/img/structure/B2498625.png)
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)

![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)